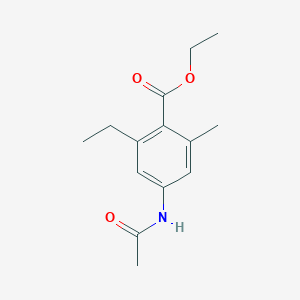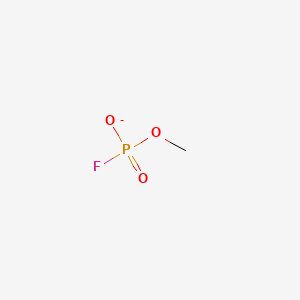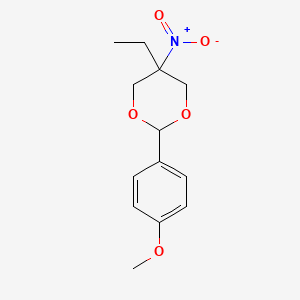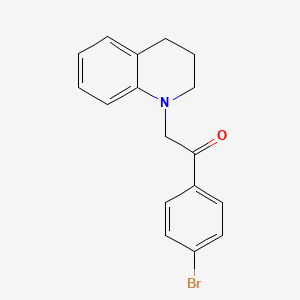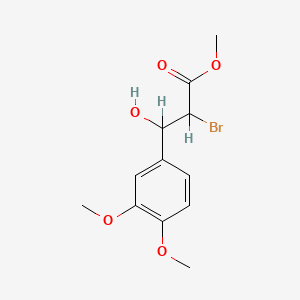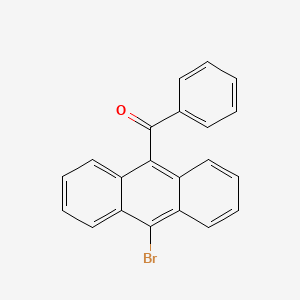
(10-Bromoanthracen-9-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Bromoanthracen-9-yl)(phenyl)methanone: is an organic compound that features a brominated anthracene moiety attached to a phenyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-yl)(phenyl)methanone typically involves the bromination of anthracene followed by a Friedel-Crafts acylation reaction. Here is a general synthetic route:
Bromination of Anthracene: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like carbon tetrachloride at room temperature.
Friedel-Crafts Acylation: The brominated anthracene is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted in a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(10-Bromoanthracen-9-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of (10-substituted-anthracen-9-yl)(phenyl)methanone derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of (10-Bromoanthracen-9-yl)(phenyl)methanol.
Aplicaciones Científicas De Investigación
(10-Bromoanthracen-9-yl)(phenyl)methanone has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting diodes.
Materials Science: Employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of (10-Bromoanthracen-9-yl)(phenyl)methanone involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, facilitating the formation of new compounds.
Photophysical Interactions: The anthracene moiety can absorb light and undergo photophysical processes, making it useful in photodynamic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (10-Chloroanthracen-9-yl)(phenyl)methanone
- (10-Iodoanthracen-9-yl)(phenyl)methanone
- (10-Methylanthracen-9-yl)(phenyl)methanone
Uniqueness
(10-Bromoanthracen-9-yl)(phenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs
Propiedades
Número CAS |
1564-51-8 |
|---|---|
Fórmula molecular |
C21H13BrO |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(10-bromoanthracen-9-yl)-phenylmethanone |
InChI |
InChI=1S/C21H13BrO/c22-20-17-12-6-4-10-15(17)19(16-11-5-7-13-18(16)20)21(23)14-8-2-1-3-9-14/h1-13H |
Clave InChI |
BBAIQHNZWCCRMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


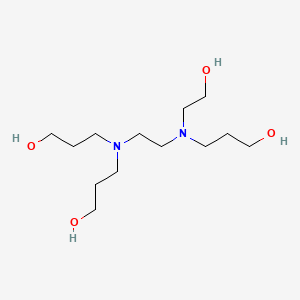
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
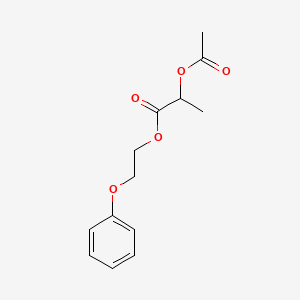


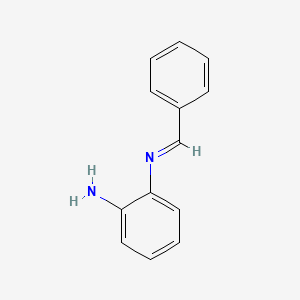
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
